molecular formula C20H23N3O4 B4915739 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4915739
M. Wt: 369.4 g/mol
InChI Key: ALRYDYJOMIQSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-3-8-19(13-16(15)2)27-14-20(24)22-11-9-21(10-12-22)17-4-6-18(7-5-17)23(25)26/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYDYJOMIQSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3C_{18}H_{22}N_2O_3 with a molecular weight of approximately 302.38 g/mol. The structure features a piperazine ring, a nitrophenyl group, and a dimethylphenoxy moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Receptor Activity : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may lead to modulation of neurotransmission, thereby influencing mood and behavior.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance these effects by interfering with bacterial cell wall synthesis or function.
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
Neurotransmitter ModulationAlters serotonin and dopamine receptor activity

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of piperazine indicated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This was attributed to the structural features that facilitate membrane penetration and disruption.
  • Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
  • Neuropharmacological Effects : Research involving animal models showed that the compound could alter behavior in response to stress by modulating serotonin levels, suggesting potential applications in treating anxiety disorders.

Scientific Research Applications

Antifungal Activity

The compound's structural similarity to other antifungal agents suggests it may exhibit antifungal properties. Research indicates that derivatives of piperazine can inhibit fungal growth, making this compound a candidate for developing new antifungal medications .

Antidepressant Properties

Piperazine derivatives have been studied for their potential antidepressant effects. The presence of the nitrophenyl group may contribute to serotonin receptor modulation, which is critical in treating depression . Case studies involving similar compounds have shown promising results in preclinical trials.

Anticancer Potential

Preliminary studies suggest that compounds featuring piperazine and phenoxy groups may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells, providing a pathway for developing novel anticancer therapies .

Case Studies

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
Piperazine Derivative AInhibition of fungal growth in vitro
Piperazine Derivative BAntidepressant effects in animal models
Piperazine Derivative CInduction of apoptosis in cancer cell lines

These findings highlight the potential of 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone as a versatile compound in drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Halogenation : The nitro group can be replaced by halogens (e.g., Cl, Br) via diazotization followed by Sandmeyer reactions.

Ketone Reduction

The ethanone carbonyl is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanol .

text
Reagents: NaBH₄, MeOH, 0°C → RT Characterization: - IR: Loss of C=O peak (~1642 cm⁻¹) [4]. - ¹H NMR: New δ 4.1–4.3 ppm (CH₂OH) [4].

Oxidation of Piperazine

The piperazine ring resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄/H⁺).

Ester/Acetyl Cleavage

The acetyl group hydrolyzes in acidic/basic media:

text
Acidic: HCl (conc.), reflux → Phenoxyacetic acid + 1-(4-nitrophenyl)piperazine [4]. Basic: NaOH (aq.), Δ → Phenolate + 1-(4-nitrophenyl)piperazine [2].

Condensation and Cyclization

The compound participates in cyclocondensation with hydrazines or hydroxylamines to form heterocycles (e.g., pyrazoles, isoxazoles).

text
Example: Reactant: NH₂NH₂·H₂O Product: Pyrazole derivative via ketone-hydrazine coupling [5].

Characterization Data of Reaction Products

Reaction TypeProductKey Analytical Data (Source)
Nitro Reduction4-Aminophenyl derivative¹H NMR (DMSO-d6): δ 6.6 ppm (Ar-NH₂), loss of NO₂ IR band .
Ketone ReductionSecondary alcoholHRMS: m/z 342.18 [M+H]⁺; ¹³C NMR: δ 68.9 (CH₂OH) .
Hydrolysis (Acidic)Phenoxyacetic acidMP: 135–137°C; IR: 1705 cm⁻¹ (C=O acid) .

Mechanistic Insights

  • Nitro Group Reactivity : The electron-deficient 4-nitrophenyl group directs NAS at the para position due to resonance stabilization of the intermediate.

  • Piperazine Basicity : The secondary amines in piperazine facilitate protonation in acidic media, altering reaction pathways (e.g., inhibiting SN2 mechanisms).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Key Substituent Variations :

The compound’s analogs differ primarily in substituents on the phenoxy and piperazine-linked aryl groups. These modifications influence biological activity, pharmacokinetics, and receptor affinity.

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Evidence Source
This compound 3,4-dimethylphenoxy; 4-nitrophenyl 369.42 Not explicitly studied
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl; 2-methoxyphenyl ~380 (estimated) Antipsychotic (anti-dopaminergic)
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone Biphenyl; 2,3-dichlorophenyl ~415 (estimated) Antipsychotic (lower catalepsy risk)
1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3) 2,4,5-trichlorophenoxy; 4-nitrophenyl 448.69 Antiproliferative (preliminary data)
4-(2-Ethoxyphenyl)piperazin-1-ylmethanone 2-ethoxyphenyl; 4-nitrophenyl 355.37 Not reported (structural analog)
1-(4-(Trifluoromethylphenyl)piperazin-1-yl)ethanone (MK29) Trifluoromethylphenyl 302.27 CNS-targeted potential

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Anti-dopaminergic Activity :
    In biphenyl-piperazine derivatives, higher QPlogBB (predicted brain/blood partition coefficient) correlates with enhanced antidopaminergic effects. The target compound’s nitro group may similarly influence QPlogBB, though empirical data is lacking .
  • Electron Affinity (EA) :
    EA values in QSAR models suggest that electron-deficient aromatic systems (e.g., nitro, trifluoromethyl) improve receptor binding, aligning with the target compound’s design .

Physicochemical Properties

  • Melting Points :
    Analogs like RN3 and 7n (from ) exhibit melting points of 161–163°C (7n) and similar ranges, suggesting crystallinity influenced by halogenation and sulfonyl groups .
  • Solubility: The nitro group’s polarity may enhance aqueous solubility compared to lipophilic trichlorophenoxy or trifluoromethyl analogs, though this requires experimental validation.

Q & A

Q. Table 1: Key Reaction Parameters

ReagentRoleMolar RatioConditionsYield Range
PPAACoupling agent1.4 eqRT, 24h60-75%
EDC/HOBtAlternative coupling1.2 eqRT, 18h65-80%

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy :
    • Use 1^1H and 13^13C NMR in CDCl₃ or DMSO-d₆ to confirm the presence of the dimethylphenoxy group (δ 2.2–2.3 ppm for CH₃) and nitrophenylpiperazine (δ 7.5–8.2 ppm for aromatic protons) .
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation from acetone/ethanol.
    • Resolve piperazine ring conformation and nitro group orientation (e.g., torsion angles < 10° for coplanarity with phenyl) .
  • HRMS :
    • Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₄N₃O₄: 406.1761; observed: 406.1765) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Pharmacophore Mapping :
    • Identify critical motifs: The nitrophenylpiperazine moiety contributes to dopamine D₂ receptor affinity, while the dimethylphenoxy group modulates lipophilicity .
  • QSAR Modeling :
    • Use descriptors like LogP (optimal range: 3.5–4.5) and electron affinity (EA) to predict antipsychotic activity.
    • Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • In Silico Docking :
    • Dock the compound into serotonin 5-HT₂A receptors using AutoDock Vina. Prioritize analogs with stronger hydrogen bonds to Ser239 and hydrophobic interactions with Phe234 .

Advanced: What computational strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Pharmacokinetic Simulation :
    • Use GastroPlus® to model oral bioavailability. Low permeability (e.g., P-gp efflux) may explain poor in vivo efficacy despite high in vitro binding.
  • Metabolite Prediction :
    • Employ Schrödinger’s MetaSite to identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of the phenoxy group).
  • Free-Energy Perturbation (FEP) :
    • Quantify binding energy differences between species (e.g., human vs. rodent receptors) to rationalize interspecies variability .

Advanced: How can antiproliferative activity be evaluated methodologically, and what endpoints are most informative?

Methodological Answer:

  • Cell Viability Assays :
    • Treat cancer cell lines (e.g., MCF-7, A549) with 0.1–100 µM compound for 72h. Use MTT or resazurin-based assays.
    • Calculate IC₅₀ values; compare to reference drugs (e.g., doxorubicin) .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G0/G1 phase accumulation).
    • Validate targets via Western blot (e.g., PARP cleavage for apoptosis; cyclin D1 downregulation for cell cycle arrest) .

Advanced: What strategies are recommended for optimizing reaction conditions to minimize byproducts during scale-up?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Vary temperature (RT vs. 40°C), solvent (DMF vs. THF), and coupling agent (PPAA vs. HATU) in a factorial design.
    • Use HPLC-PDA to quantify byproducts (e.g., unreacted piperazine or dimerization products) .
  • Purification :
    • Employ column chromatography (silica gel, hexane/EtOAc gradient) for small-scale batches.
    • For scale-up, use recrystallization in acetone/water (3:1) to achieve >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.